molecular formula C15H13ClN4O B14178501 6-(3-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-58-1

6-(3-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B14178501
CAS No.: 917759-58-1
M. Wt: 300.74 g/mol
InChI Key: JOAMJRMZLWVVSP-UHFFFAOYSA-N
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Description

6-(3-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[3,2-d]pyrimidine core with a 3-chlorophenyl group at the 6-position and an ethoxy group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then reacted with guanidine to form the pyridopyrimidine core.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(3-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-(3-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby affecting various biological pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine: Another compound with a similar core structure but different substituents.

    Pyrido[3,4-d]pyrimidine: Similar core structure with variations in the position of nitrogen atoms.

    Pyrimidino[4,5-d][1,3]oxazine: A related compound with an additional oxazine ring.

Uniqueness

6-(3-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substituents, which confer distinct biological activities and chemical properties. The presence of the 3-chlorophenyl and ethoxy groups enhances its potential as a therapeutic agent and its versatility in chemical synthesis .

Properties

CAS No.

917759-58-1

Molecular Formula

C15H13ClN4O

Molecular Weight

300.74 g/mol

IUPAC Name

6-(3-chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C15H13ClN4O/c1-2-21-14-13-12(19-15(17)20-14)7-6-11(18-13)9-4-3-5-10(16)8-9/h3-8H,2H2,1H3,(H2,17,19,20)

InChI Key

JOAMJRMZLWVVSP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC(=CC=C3)Cl)N

Origin of Product

United States

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